molecular formula C10H17NO2 B13317951 (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid

(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid

Cat. No.: B13317951
M. Wt: 183.25 g/mol
InChI Key: XOTORAPUBLJRRY-BCZLUZIISA-N
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Description

(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid: is a unique amino acid derivative characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Amination: Introduction of the amino group at the 2-position.

    Chain Extension: Addition of the propanoic acid moiety.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Various substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of bicyclic amino acids on protein structure and function.

Medicine

Potential medicinal applications include the development of new pharmaceuticals that leverage the unique structure of this compound for enhanced efficacy and selectivity.

Industry

In industry, this compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the functional groups attached.

    Bicyclo[2.1.1]hexanes: These compounds have a smaller bicyclic core and different chemical properties.

    7-Oxabicyclo[2.2.1]heptanes: These compounds include an oxygen atom in the bicyclic structure, leading to different reactivity and applications.

Uniqueness

The uniqueness of (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid lies in its specific combination of a bicyclic core with an amino acid structure, which provides distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(2S)-2-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid

InChI

InChI=1S/C10H17NO2/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)/t6?,7?,8?,9-/m0/s1

InChI Key

XOTORAPUBLJRRY-BCZLUZIISA-N

Isomeric SMILES

C1CC2CC1CC2C[C@@H](C(=O)O)N

Canonical SMILES

C1CC2CC1CC2CC(C(=O)O)N

Origin of Product

United States

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